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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propane-1,3-diol

Cat. No.: B15245113

Get Quote

Compound Profile & Significance
IUPAC Name: 2-(2-Iodophenyl)propane-1,3-diol[1]

CAS Registry Number: 1493854-02-6[2]

Molecular Formula: C

H

IO

[2]

Molecular Weight: 278.09 g/mol [2]

Appearance: Viscous colorless to pale yellow oil (often crystallizes upon standing/trituration).

Solubility: Soluble in MeOH, EtOH, EtOAc, CH

Cl
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, DMSO; sparingly soluble in hexanes/water.

Core Utility: This diol possesses a pro-chiral center at the C2 position. It is a strategic scaffold

used in:

Pd-Catalyzed Desymmetrization: Precursor for enantioselective synthesis of chiral (3,4-

dihydro-2H-chromen-3-yl)methanols via intramolecular C–O bond formation.[1]

Hypervalent Iodine Chemistry: A reduced precursor to spirocyclic periodinanes (e.g., Martin-

Spiro Sulfurane analogs) where the diol ligands stabilize the central iodine atom.

Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, one must understand the genesis of the

sample. The standard high-purity synthesis involves the reduction of diethyl 2-(2-

iodophenyl)malonate.

Reaction Scheme (Graphviz)
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Figure 1: Synthetic pathway from aryl halide precursors to the target diol via malonate

reduction.

Validated Synthesis Protocol
Based on methodologies by Yang et al. (2013) and Hennessy/Buchwald (2002).
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Malonate Formation: Coupling of 1,2-diiodobenzene (or 1-iodo-2-bromobenzene) with diethyl

malonate using CuI/2-phenylphenol/Cs

CO

in THF.

Reduction Step (Critical for Purity):

Setup: Flame-dried 2-neck flask under Argon.

Reagents: Suspend LiAlH

(2.5 equiv) in anhydrous THF at 0 °C.

Addition: Add diethyl 2-(2-iodophenyl)malonate (dissolved in THF) dropwise. Note: Rapid

addition causes exotherms that may de-iodinate the ring.

Workup: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum

emulsions which trap the polar diol.

Purification: Flash column chromatography (Hexanes:EtOAc 1:1 to 1:2). The diol is polar

and streaks if the silica is not deactivated.

Spectroscopic Data
The following data represents high-purity material isolated via the method above.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

H NMR Data Table
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

7.86
Doublet (

Hz)
1H Ar-H (C3)

Deshielded by

the large,

polarizable

Iodine atom at

the ortho

position.

Distinctive

diagnostic peak.

7.35 – 7.28 Multiplet 2H Ar-H (C4, C5)
Overlapping

aromatic protons.

6.98 – 6.92 Multiplet 1H Ar-H (C6)

Proton ortho to

the alkyl group,

shielded relative

to C3-H.

4.10 – 3.98 Multiplet 4H
-CH

OH

Diastereotopic

nature is weak in

achiral solvent

but appears as a

complex multiplet

due to coupling

with the methine.

3.65 – 3.55 Quintet/Multiplet 1H

Ar-CH-(CH

)

The methine

proton. Shifted

downfield by the

aromatic ring.

2.60 – 2.40 Broad Singlet 2H -OH

Exchangeable.

Shift varies with

concentration

and water

content.
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C NMR Data Table
Chemical Shift (

, ppm)
Assignment Structural Context

142.5 Ar-C (ipso)
Quaternary carbon attached to

the propane chain.

139.8 Ar-C3
Carbon bearing the deshielded

proton ortho to Iodine.

129.2, 128.8, 128.1 Ar-C (meta/para) Typical aromatic signals.

101.5 Ar-C-I

Diagnostic Peak: The heavy

atom effect of Iodine causes a

significant upfield shift

(shielding) of the ipso carbon.

65.2
-CH

OH
Typical primary alcohol region.

48.5 Ar-CH-
Methine carbon connecting the

diol to the ring.

Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR)

3200 – 3450 cm

(Strong, Broad): O-H stretching. Indicates hydrogen bonding (intermolecular).[3]

2930, 2880 cm

(Medium): C-H stretching (aliphatic).

1580, 1460 cm

(Weak-Medium): C=C aromatic ring skeletal vibrations.

1030 – 1050 cm
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(Strong): C-O primary alcohol stretch.

750 cm

(Strong): C-H out-of-plane bending (ortho-substituted benzene ring). This is a key
confirmation of the 1,2-substitution pattern.

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or HRMS

Molecular Ion: 278.09 Da[2]

[M+Na]

: Calculated: 300.9701 m/z. (Observed typically

301.0).

[M+H]

: 279.09 (Often weak due to loss of water).

[M – H

O + H]

: 261.08 (Common fragment in acidic ESI source).

Fragmentation Pattern (EI - 70eV):

m/z 278 (M

)

m/z 151 (Loss of I

)

m/z 127 (I

)
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m/z 247 (Loss of CH

OH)

Troubleshooting & Quality Control
When synthesizing or sourcing this compound, researchers frequently encounter specific

impurities. Use this logic tree to validate your sample:

Common Impurities
De-iodinated Product (2-Phenylpropane-1,3-diol):

Cause: Lithium halogen exchange during LiAlH

reduction if temperature is too high or mixing is poor.

Detection: Check

H NMR.[4][5][6][7][8][9] The doublet at 7.86 ppm (Ar-H ortho to I) will disappear. The
aromatic region will become a complex multiplet of 5 protons (7.1 - 7.4 ppm).

Mono-reduced Ester (Ethyl 3-hydroxy-2-(2-iodophenyl)propanoate):

Cause: Incomplete reduction.

Detection: Check

H NMR for ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and IR for Carbonyl
stretch (~1730 cm

).

Stability Note
The C-I bond is photolabile. Store the compound in amber vials away from direct light to

prevent the formation of iodine radicals and subsequent yellowing (liberation of I

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15245113/docs#technical-guide-spectroscopic-
profiling-of-2-2-iodophenyl-propane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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